

2-(Trifluoroacetyl)thiophene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoroacetyl)thiophene

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An In-Depth Technical Guide to 2-(Trifluoroacetyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)thiophene, with the IUPAC name 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone, is a halogenated ketone that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization, tailored for professionals in research and drug development.

Chemical Structure and IUPAC Nomenclature

The chemical structure of **2-(Trifluoroacetyl)thiophene** consists of a thiophene ring acylated at the second position with a trifluoroacetyl group.

Chemical Structure:

The formal IUPAC name for this compound is 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone. It is also commonly referred to as 2-thienyl trifluoromethyl ketone.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and spectral data for **2-(Trifluoroacetyl)thiophene** is presented below. This data is essential for its identification, handling, and application in experimental settings.

Property	Value	Citations
IUPAC Name	2,2,2-trifluoro-1-(thiophen-2-yl)ethanone	[1]
Synonyms	2-(Trifluoroacetyl)thiophene, 2-Thienyl trifluoromethyl ketone	
CAS Number	651-70-7	[1]
Molecular Formula	C ₆ H ₃ F ₃ OS	[1]
Molecular Weight	180.15 g/mol	[2]
Appearance	Clear colorless to yellow liquid	[2][3]
Density	1.403 g/mL at 25 °C	
Boiling Point	163-165 °C	
Flash Point	59 °C	[2]
Refractive Index (n _{20/D})	1.486	
¹ H NMR (CDCl ₃)	δ (ppm): 7.21 (t, 1H), 7.85 (d, 1H), 8.01 (d, 1H)	
¹³ C NMR (CDCl ₃)	δ (ppm): 116.8 (q, J=291 Hz), 128.6, 134.8, 136.2, 138.9, 178.2 (q, J=35 Hz)	
IR (Infrared) Spectrum	Characteristic peaks at approximately 1690 cm ⁻¹ (C=O stretching), and bands corresponding to the thiophene ring and C-F bonds.	[4][5]
Mass Spectrometry (MS)	Molecular ion (M ⁺) at m/z 180. Key fragments may include [M-CF ₃] ⁺ (m/z 111) and fragments of the thiophene ring.	[6]

Experimental Protocols

The primary method for the synthesis of **2-(Trifluoroacetyl)thiophene** is the Friedel-Crafts acylation of thiophene.

Synthesis of 2-(Trifluoroacetyl)thiophene via Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of thiophene using trifluoroacetic anhydride as the acylating agent and a Lewis acid catalyst.

Materials:

- Thiophene
- Trifluoroacetic anhydride (TFAA)
- Anhydrous Aluminum chloride (AlCl_3) or another suitable Lewis acid
- Anhydrous dichloromethane (DCM) as solvent
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Apparatus for distillation or column chromatography for purification

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- **Addition of Reagents:** Cool the suspension in an ice bath. To the dropping funnel, add a solution of thiophene and trifluoroacetic anhydride in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid. Separate the organic layer.
- **Extraction and Washing:** Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-(Trifluoroacetyl)thiophene**.

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of **2-(Trifluoroacetyl)thiophene**.

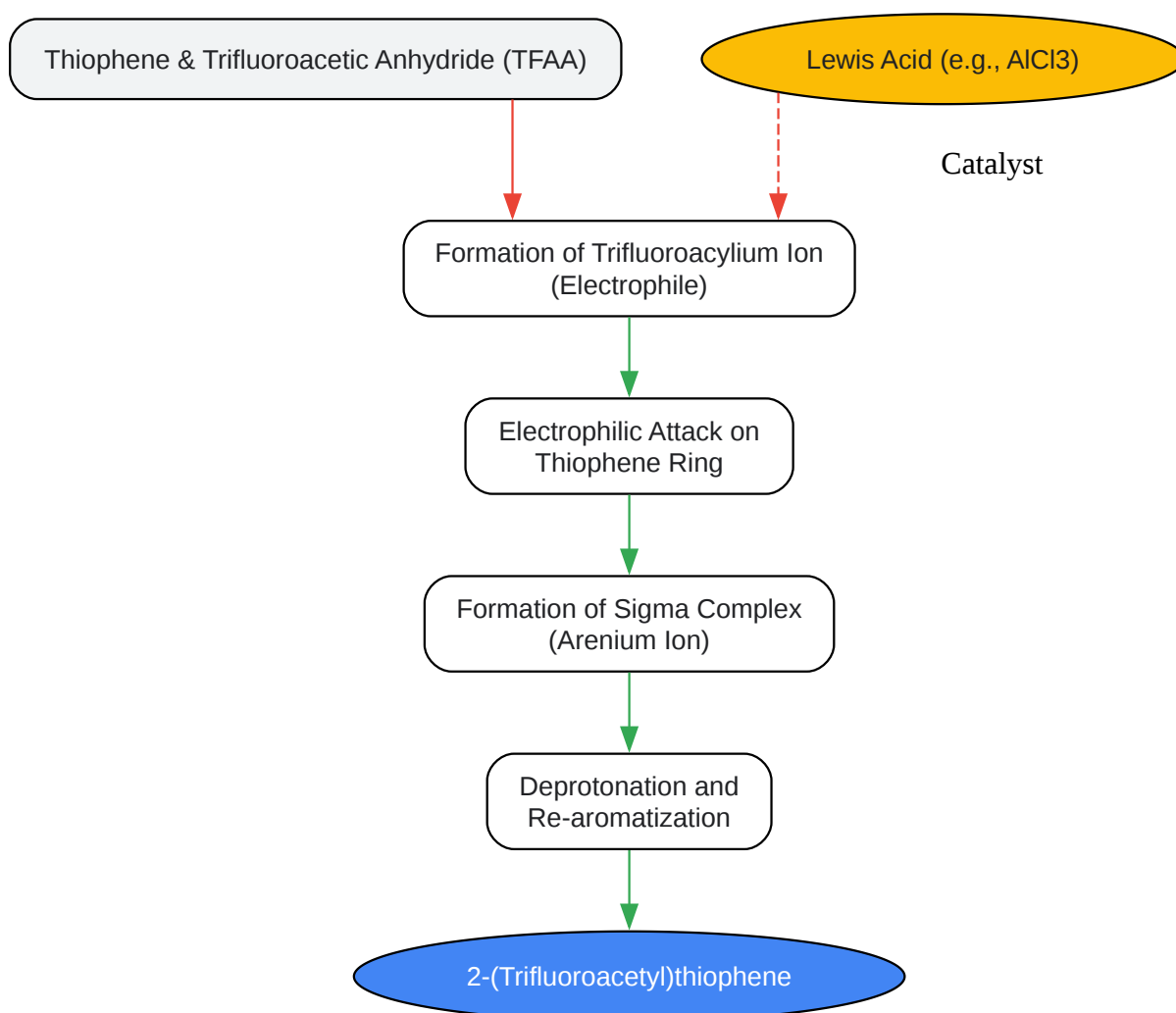


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Caption: Synthesis workflow for **2-(Trifluoroacetyl)thiophene**.

Logical Relationship Diagram: Friedel-Crafts Acylation Mechanism

The synthesis of **2-(Trifluoroacetyl)thiophene** proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The key steps are outlined below.



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Caption: Mechanism of Friedel-Crafts acylation.

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- To cite this document: BenchChem. [2-(Trifluoroacetyl)thiophene chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295214#2-trifluoroacetyl-thiophene-chemical-structure-and-iupac-name]

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